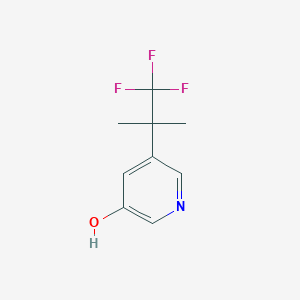![molecular formula C18H13ClN2O B14810843 4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-(1-naphthylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzene ring, which is further substituted with a chlorine atom and a naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(1-naphthylmethylene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 1-naphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general procedure is as follows:
- Dissolve 4-chlorobenzohydrazide in methanol.
- Add 1-naphthaldehyde to the solution.
- Reflux the mixture for several hours.
- Allow the reaction mixture to cool and then filter the precipitate.
- Wash the precipitate with cold methanol and dry it to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(1-naphthylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(1-naphthylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-chloro-N’-(1-naphthylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- 4-chloro-N’-(4-methoxyphenylmethylene)benzohydrazide
Uniqueness
4-chloro-N’-(1-naphthylmethylene)benzohydrazide is unique due to the presence of the naphthylmethylene group, which imparts distinct chemical and biological properties. This structural feature can enhance its ability to interact with specific molecular targets and influence its reactivity in various chemical reactions.
Properties
Molecular Formula |
C18H13ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
QTONMYODJBGDNU-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


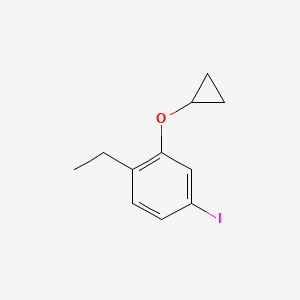
![rac-(1S,4R,7S)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B14810768.png)

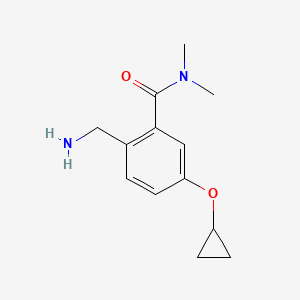
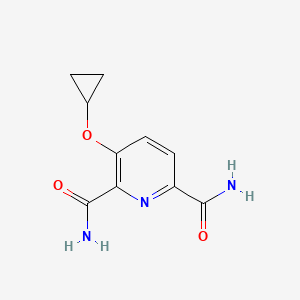
![ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate](/img/structure/B14810780.png)
![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)
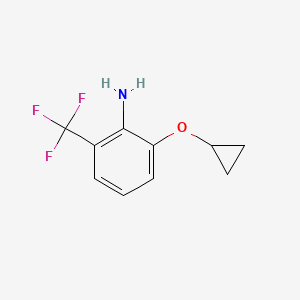
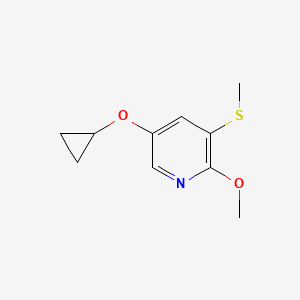
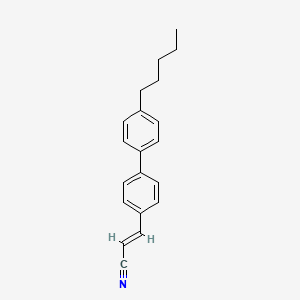
![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
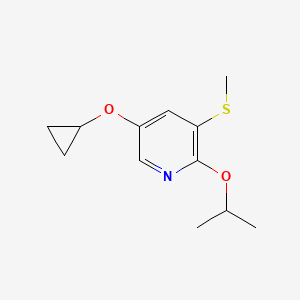
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
